

Spectroscopic Profile of Zhebeirine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Zhebeirine

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This technical guide provides an in-depth overview of the spectroscopic data for **Zhebeirine**, a ceveratrum-type steroidal alkaloid. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this and similar natural products.

Introduction to Zhebeirine

Zhebeirine is a naturally occurring steroidal alkaloid belonging to the ceveratrum class. These compounds are predominantly isolated from plants of the Fritillaria genus, which have a long history of use in traditional medicine. The complex steroidal backbone of **Zhebeirine** necessitates a comprehensive analytical approach for its unequivocal identification and characterization, relying primarily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide details the expected spectroscopic data and the methodologies for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of **Zhebeirine**, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry, typically using electrospray ionization (ESI), provides the accurate mass of the protonated molecule, which is used to confirm the elemental composition.

Parameter	Value
Molecular Formula	C ₂₇ H ₄₅ NO ₃
Monoisotopic Mass	431.3399 u
Observed Ion [M+H] ⁺	m/z 432.3472

Tandem Mass Spectrometry (MS/MS) Data

Tandem MS (MS/MS) experiments are employed to induce fragmentation of the parent ion, yielding characteristic product ions that provide insights into the molecule's structure. A previously reported UPLC-MS/MS method for the quantification of **zhebeirine** utilized the transition of m/z 414.5 → 81.0.[\[1\]](#)

Precursor Ion (m/z)	Product Ions (m/z)
432.3	414.3, 396.3, 288.2, 114.1, 81.0

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.

- Mass Spectrometry:
 - Ionization Mode: ESI positive.
 - Capillary Voltage: 3.0 kV.
 - Sampling Cone Voltage: 40 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of **Zhebeirine**, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.55	m	1H	H-3
5.34	d	1H	H-6
0.78	s	3H	H-18
1.05	s	3H	H-19
0.85	d	3H	H-21
0.95	d	3H	H-27
2.50	m	1H	H-22

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on all the carbon atoms in **Zhebeirine**.

Chemical Shift (δ, ppm)	Carbon Type	Assignment
141.2	C	C-5
121.5	CH	C-6
71.8	CH	C-3
60.1	CH	C-22
56.7	CH	C-17
50.1	CH	C-9
42.3	C	C-10
39.8	CH ₂	C-12
37.3	C	C-4
36.5	CH ₂	C-1
31.9	CH	C-8
31.6	CH ₂	C-7
20.9	CH ₂	C-11
19.4	CH ₃	C-19
18.2	CH ₃	C-21
16.5	CH ₃	C-18
15.8	CH ₃	C-27

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

- Sample Preparation: 5-10 mg of **Zhebeirine** dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1 second.
 - Relaxation Delay: 2 seconds.
- 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used for complete assignment of proton and carbon signals.

Analytical Workflow for Zhebeirine Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of **Zhebeirine** from a natural source.

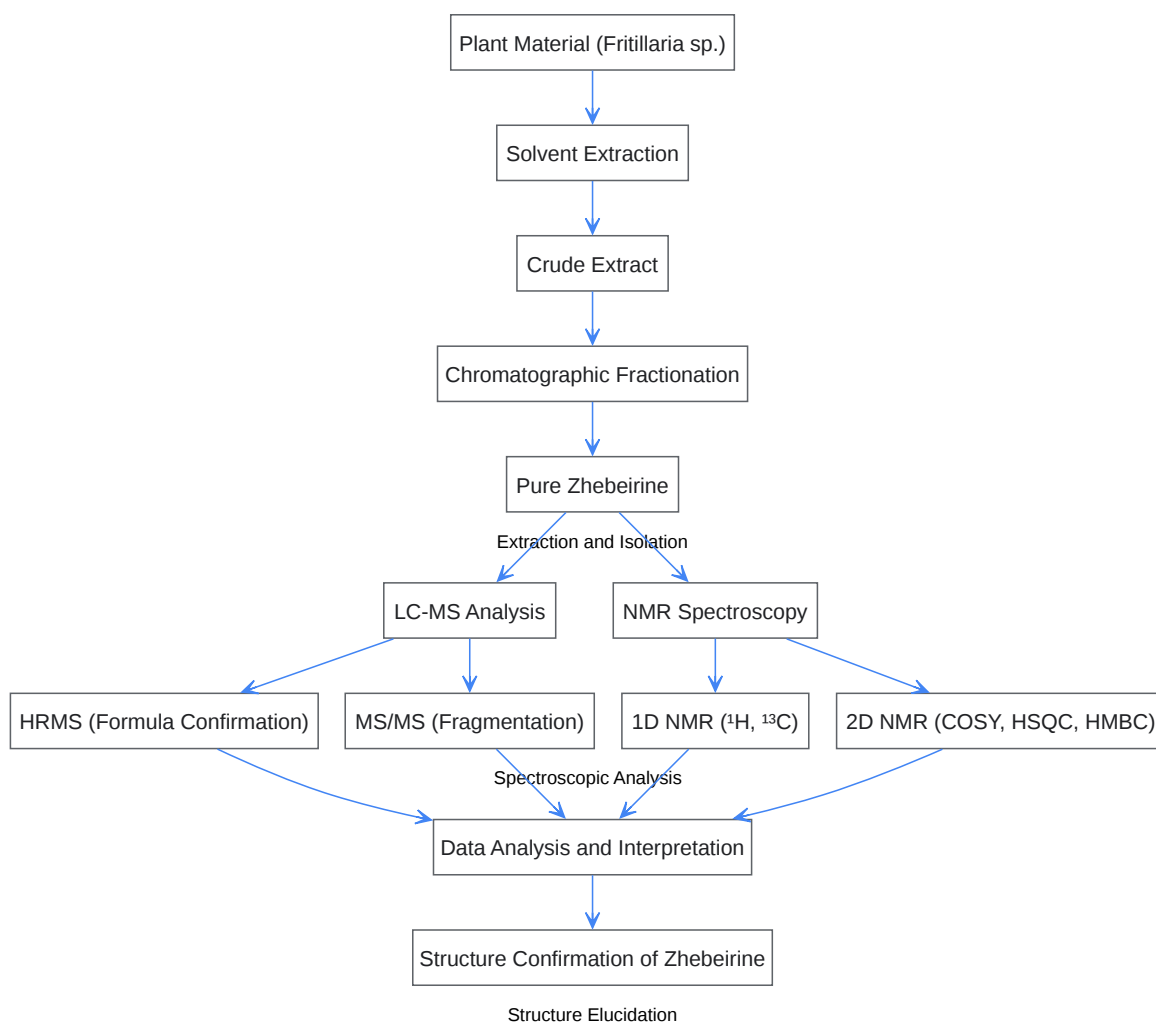


Figure 1: Generalized workflow for the isolation and characterization of Zhebeirine.

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Workflow for **Zhebeirine** Analysis

This comprehensive guide provides foundational spectroscopic data and protocols essential for the identification and characterization of **Zhebeirine**. The methodologies outlined are standard in the field of natural product chemistry and can be adapted for the analysis of other ceveratrum-type alkaloids.

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References

- 1. Cevanine-type alkaloids from the bulbs of *Fritillaria unibracteata* var. *wabuensis* and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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